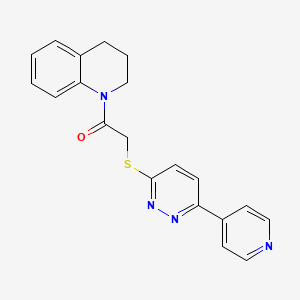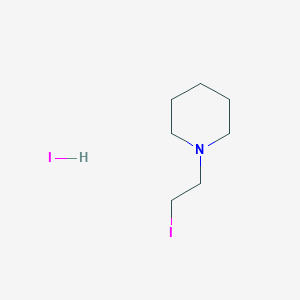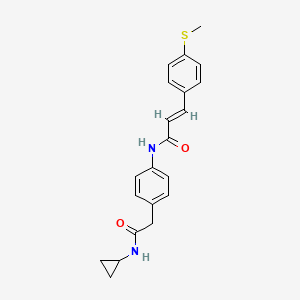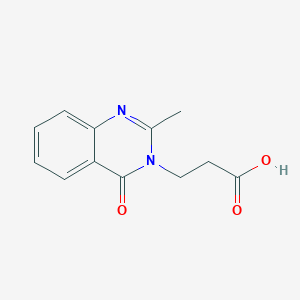
3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid is a compound with the CAS Number: 1859990-59-2. It has a molecular weight of 234.21 . It is stored at room temperature and has a purity of 95%. The compound is in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C12H10O5 . The InChI code is 1S/C12H10O5/c13-9-3-1-7-5-8(2-4-11(14)15)12(16)17-10(7)6-9/h1,3,5-6,13H,2,4H2,(H,14,15) .Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 519.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 83.4±3.0 kJ/mol, and the flash point is 204.7±23.6 °C . The index of refraction is 1.603, and the molar refractivity is 61.9±0.3 cm^3 .科学的研究の応用
Renewable Building Blocks for Polymer Chemistry
Phloretic acid, a phenolic compound related to "3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid", has been studied for its potential as a renewable building block in the enhancement of reactivity towards benzoxazine ring formation, offering a sustainable alternative to phenol. This novel approach could lead to a multitude of applications in materials science, given the large number of –OH bearing compounds (Acerina Trejo-Machin et al., 2017).
Novel Fluorescence Probes for Reactive Oxygen Species Detection
Research has led to the development of novel fluorescence probes capable of reliably detecting reactive oxygen species (ROS) and distinguishing specific species. These probes can differentiate highly reactive oxygen species from other ROS, offering tools for studying the roles of hROS and −OCl in biological and chemical applications (Ken-ichi Setsukinai et al., 2003).
Synthesis of Furoquinolinone and Angelicin Derivatives
The synthesis of furoquinolinone and angelicin derivatives through the oxidative dearomatization of a related compound showcases an efficient and convergent approach, opening avenues for novel applications in medicinal chemistry and drug development (Y. Ye, Li Zhang, & R. Fan, 2012).
Photosensitive Synthetic Ion Channels
Research into photosensitive synthetic ion channels using derivatives of related compounds demonstrates potential applications in controlled release, sensing, and information processing through light-induced permselective transport of ionic species (Mubarak Ali et al., 2012).
Catalytic Oxidation and Chemical Synthesis
Studies on the efficient catalytic oxidation of alcohols to carbonyl compounds and the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from biomass sources highlight the versatility of related compounds in green chemistry and sustainable synthesis processes (T. Iwahama et al., 2000; Y. Hanzawa et al., 2012).
Molecular Engineering for Solar Cell Applications
The engineering of organic sensitizers, including donor, electron-conducting, and anchoring groups, showcases the potential of related compounds in enhancing the efficiency of solar cells, demonstrating the impact of molecular engineering on renewable energy technologies (Sanghoon Kim et al., 2006).
Safety and Hazards
特性
IUPAC Name |
3-(7-hydroxy-2-oxochromen-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c13-9-3-1-7-5-8(2-4-11(14)15)12(16)17-10(7)6-9/h1,3,5-6,13H,2,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXYNMKDABFEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B2868445.png)

![2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2868456.png)



![N-[[1-(Dimethylamino)cyclohexyl]methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2868460.png)
![3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2868461.png)
![3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2868462.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2868463.png)

![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide](/img/structure/B2868466.png)
![5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride](/img/structure/B2868467.png)
